2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one
CAS No.:
Cat. No.: VC14810323
Molecular Formula: C21H28N4O
Molecular Weight: 352.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H28N4O |
|---|---|
| Molecular Weight | 352.5 g/mol |
| IUPAC Name | 2-[(4-benzylpiperazin-1-yl)methyl]-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-one |
| Standard InChI | InChI=1S/C21H28N4O/c26-21-15-19-9-5-2-6-10-20(19)22-25(21)17-24-13-11-23(12-14-24)16-18-7-3-1-4-8-18/h1,3-4,7-8,15H,2,5-6,9-14,16-17H2 |
| Standard InChI Key | SHRXTGHZKRSSFK-UHFFFAOYSA-N |
| Canonical SMILES | C1CCC2=CC(=O)N(N=C2CC1)CN3CCN(CC3)CC4=CC=CC=C4 |
Introduction
The compound 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one is a heterocyclic organic molecule with potential applications in medicinal chemistry. Its structure incorporates a piperazine ring substituted with a benzyl group, linked to a cyclohepta[c]pyridazinone scaffold. Compounds with similar frameworks have been explored for their pharmacological properties, including as central nervous system (CNS) agents and enzyme inhibitors.
This article provides a detailed examination of the compound's structure, synthesis, and possible applications based on available research.
Structural Overview
Molecular Formula: C₁₈H₂₃N₃O
Molecular Weight: Approximately 297.40 g/mol
The compound consists of:
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A 4-benzylpiperazine moiety, which contributes to its potential CNS activity due to its ability to interact with neurotransmitter pathways.
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A cyclohepta[c]pyridazinone core, which is often associated with bioactivity in drug discovery.
Key Features:
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Piperazine Ring: Provides a flexible and hydrophilic scaffold for interactions with biological targets.
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Benzyl Substitution: Enhances lipophilicity and may improve membrane permeability.
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Cycloheptapyridazinone Ring: Offers structural rigidity and potential binding affinity to enzyme or receptor sites.
Synthesis Pathways
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one typically involves the following steps:
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Formation of the Cycloheptapyridazinone Core:
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Starting from a cycloheptanone derivative, the pyridazinone ring is constructed via condensation reactions with hydrazine derivatives.
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Introduction of the Piperazine Moiety:
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The piperazine ring is functionalized with a benzyl group through alkylation reactions.
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This intermediate is then coupled with the cycloheptapyridazinone core using reductive amination or other coupling techniques.
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Purification:
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The final product is purified using recrystallization or chromatographic methods to ensure high purity.
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Pharmacological Activity
Compounds containing piperazine and pyridazinone motifs are known for diverse bioactivities:
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CNS Modulation: Piperazine derivatives often act as serotonin or dopamine receptor modulators.
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Antiviral Properties: Similar frameworks have been investigated as inhibitors of viral RNA polymerases .
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Anticancer Activity: Heterocyclic compounds with related structures have shown apoptosis-inducing effects in cancer cell lines .
Drug Development
The combination of lipophilic (benzyl) and hydrophilic (piperazine) groups makes this compound a promising candidate for drug design targeting enzymes or receptors in hydrophobic environments.
Analytical Data
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O |
| Molecular Weight | ~297.40 g/mol |
| Melting Point | Not reported |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, ethanol) |
| Spectroscopic Data | NMR and IR data not available in current literature |
Research Gaps and Future Directions
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Biological Evaluation:
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Detailed studies on its pharmacokinetics and pharmacodynamics are needed.
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In vitro and in vivo assays could elucidate its therapeutic potential.
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Structure-Activity Relationship (SAR):
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Modifications on the benzyl group or the cycloheptapyridazinone ring could optimize activity.
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Toxicological Studies:
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Comprehensive toxicity profiling is essential to assess safety for clinical applications.
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